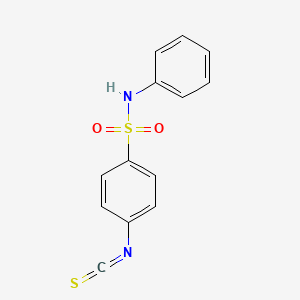

4-isothiocyanato-N-phenylbenzenesulfonamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Chemical Studies

- Structural Characterization : The study by Eren et al. (2018) utilized spectroscopic and quantum chemical methods to characterize a disulfonimide derivative similar to 4-isothiocyanato-N-phenylbenzenesulfonamide. This involved FT-IR, NMR, and UV-Vis spectroscopies, alongside density functional method (DFT) calculations. The research highlighted the consistency between experimental and theoretical findings, emphasizing the molecule's significant antibacterial and antifungal activities【Eren et al., 2018】.

Crystal and Molecular Structures

- Structure of Nematogenic Compounds : Biswas et al. (2007) determined the crystal and molecular structures of a nematogenic compound closely related to this compound. The compound showed a slightly bow-shaped molecule with various van der Waals' interactions, suggesting its potential in the crystalline and nematic phases【Biswas et al., 2007】.

Anticancer Applications

- Small Molecule HIF-1 Pathway Inhibitor : Mun et al. (2012) discovered that a compound structurally similar to this compound can antagonize tumor growth in animal models of cancer. This study highlights the potential of such molecules in developing cancer therapeutics【Mun et al., 2012】.

Catalytic Applications

- Oxidation Catalyst Design : Işci et al. (2014) used a sulfonamide-substituted compound in the design of potential oxidation catalysts. The compound exhibited remarkable stability under oxidative conditions and was effective in the oxidation of olefins【Işci et al., 2014】.

Antimicrobial Studies

- Sulfanilamide Derivatives : Lahtinen et al. (2014) synthesized and characterized sulfanilamide derivatives, closely related to this compound, for their antimicrobial activities. The study provided insights into the antibacterial and antifungal properties of these derivatives【Lahtinen et al., 2014】.

Isostructural Analysis

- Isostructural Crystal Studies : Gelbrich et al. (2012) examined the isostructural crystals of N-phenylbenzenesulfonamides, demonstrating the adaptability of crystal-packing modes to different molecular shapes. This research contributes to understanding the structural diversity of sulfonamide derivatives【Gelbrich et al., 2012】.

Translational Applications

- Isothiocyanates in Disease Prevention : Palliyaguru et al. (2018) summarized clinical trials employing isothiocyanates, derived from plants, for their disease preventive and therapeutic effects. This encompasses the broader category of isothiocyanates, highlighting their potential in human health applications【Palliyaguru et al., 2018】.

Anticancer Drug Candidates

- Dibenzensulfonamides in Cancer Therapy : Gul et al. (2018) synthesized new dibenzensulfonamides to develop anticancer drug candidates. Their study revealed that these compounds can induce apoptosis and autophagy in cancer cells, providing a pathway for potential cancer treatments【Gul et al., 2018】.

Antitumor Activity

- Novel Pyrazole and Thienopyrimidine Derivatives : Aly (2009) synthesized novel derivatives involving isothiocyanatosulfonamide, showing significant antitumor activity against human breast cancer cells. This study indicates the potential of these compounds in cancer therapy【Aly, 2009】.

Antimycobacterial Agents

- Sulfonamide-Activated SO₂ Sources : Malwal et al. (2012) reported on sulfonamides with cysteine-activated sulfur dioxide release, showing high potency in inhibiting Mycobacterium tuberculosis. This opens avenues for developing new antimycobacterial agents【Malwal et al., 2012】.

Computational Studies

- Computational Analysis of Sulfonamides : Murthy et al. (2018) conducted a computational study on a newly synthesized sulfonamide molecule, offering insights into the structural and electronic properties of such compounds【Murthy et al., 2018】.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-isothiocyanato-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S2/c16-19(17,15-12-4-2-1-3-5-12)13-8-6-11(7-9-13)14-10-18/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBBXQCKKOGZCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

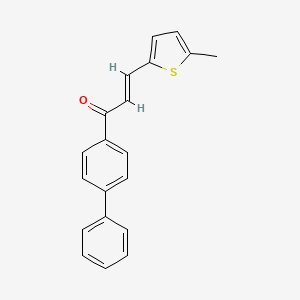

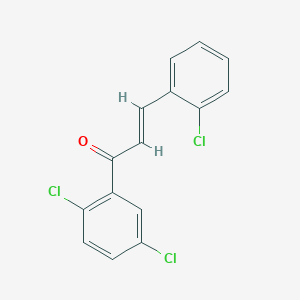

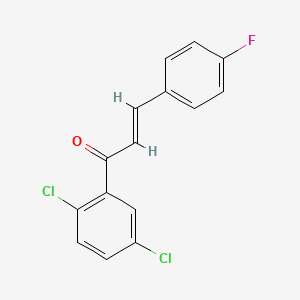

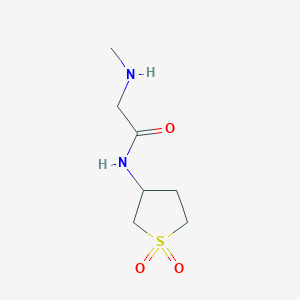

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

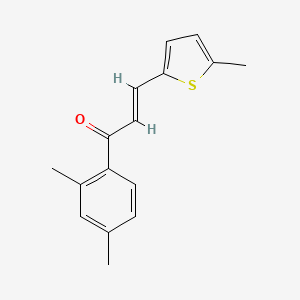

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B3070425.png)

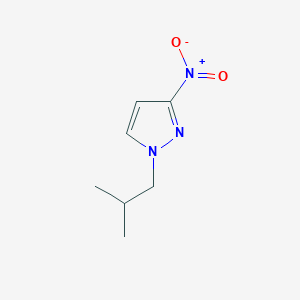

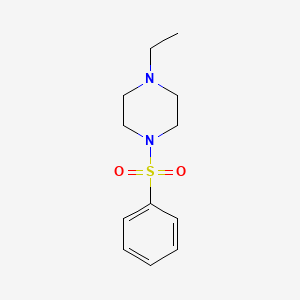

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine](/img/structure/B3070438.png)

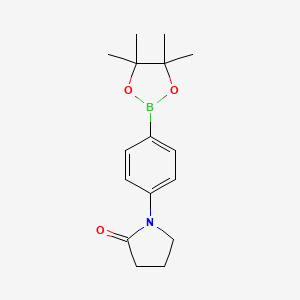

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3070458.png)